molecular formula C16H20ClFN2O2 B5475863 1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-PROPANONE

Cat. No.: B5475863
M. Wt: 326.79 g/mol
InChI Key: ZCUDCPSPJLQPKJ-UHFFFAOYSA-N
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Description

“1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” is a complex organic compound. It consists of a piperazine ring, which is a heterocyclic amine, substituted with an allyl group and a 2-(2-chloro-4-fluorophenoxy)propanoyl group .


Synthesis Analysis

The synthesis of such a compound could involve several steps. One possible method could involve the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” is C15H19ClFN2O2 . It has a molecular weight of 313.774 Da .


Chemical Reactions Analysis

The chemical reactions involving “1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” could be complex due to the presence of multiple functional groups. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The piperazine ring could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” would depend on its structure. For example, the presence of the piperazine ring could impart basicity to the molecule. The fluorine atom could make the molecule more lipophilic, potentially affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of “1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” would depend on its intended use. As a complex organic molecule, it could potentially interact with various biological targets .

Safety and Hazards

The safety and hazards associated with “1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “1-allyl-4-[2-(2-chloro-4-fluorophenoxy)propanoyl]piperazine” could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, and chemical synthesis .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O2/c1-3-6-19-7-9-20(10-8-19)16(21)12(2)22-15-5-4-13(18)11-14(15)17/h3-5,11-12H,1,6-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUDCPSPJLQPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=C)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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